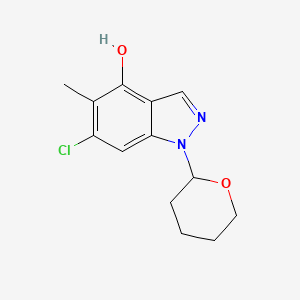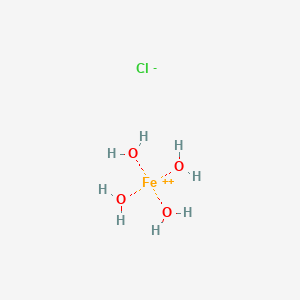
tert-Butyl (R)-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an oxazolidinone moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound, followed by cyclization.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring is constructed through a series of cyclization reactions, starting from appropriate precursors such as amino acids or diamines.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester is typically introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl ®-4-(2-(4-methyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl ®-4-(2-(4-phenyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the oxazolidinone ring provides distinct chemical properties and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of tert-Butyl ®-4-(2-(4-benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H30N2O5 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O5/c1-22(2,3)29-20(26)23-11-9-17(10-12-23)14-19(25)24-18(15-28-21(24)27)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3/t18-/m1/s1 |
Clave InChI |
VFKKJYLKVBRZBD-GOSISDBHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


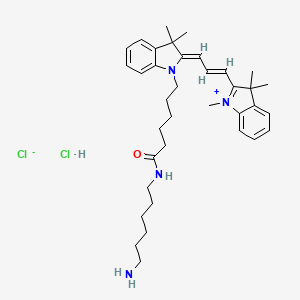

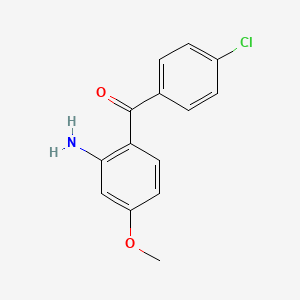
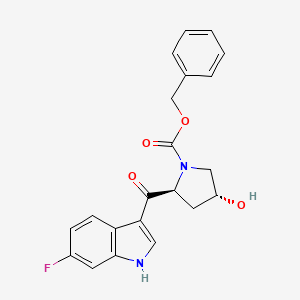

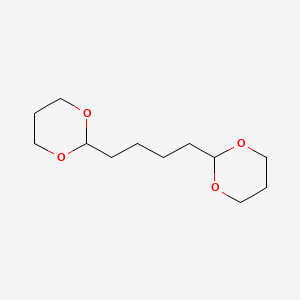
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
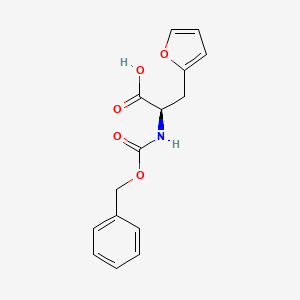


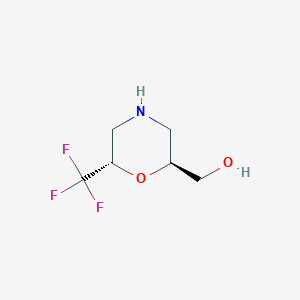
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
